molecular formula C11H9F3O4 B7998387 4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid

4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid

Cat. No.: B7998387
M. Wt: 262.18 g/mol
InChI Key: CQTYTXQOYCYHKH-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the formation of the butyric acid moiety. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)benzoic acid

Comparison: 4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid is unique due to the presence of both the trifluoromethoxy group and the butyric acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which may not be observed in similar compounds .

Properties

IUPAC Name

4-oxo-4-[3-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)18-8-3-1-2-7(6-8)9(15)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTYTXQOYCYHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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